molecular formula C13H13N3O5 B5188450 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

Cat. No.: B5188450
M. Wt: 291.26 g/mol
InChI Key: MUPFKHVRDBCLKN-UHFFFAOYSA-N
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Description

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions on the benzene ring, and N,N-di(prop-2-en-1-yl) substituents on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide typically involves the nitration of N,N-di(prop-2-en-1-yl)benzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available benzamide derivatives. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, often in an aqueous or organic solvent.

Major Products Formed

    Reduction: Formation of 2,4-diamino-N,N-di(prop-2-en-1-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of the prop-2-en-1-yl groups.

Scientific Research Applications

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide involves its interaction with molecular targets through its nitro and amide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The amide group can form hydrogen bonds with target proteins, affecting their function and activity. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitro-N,N-di(propan-2-yl)benzamide: Similar structure but with propan-2-yl groups instead of prop-2-en-1-yl groups.

    2,4-dinitro-N,N-di(methyl)benzamide: Similar structure but with methyl groups instead of prop-2-en-1-yl groups.

    2,4-dinitro-N,N-di(ethyl)benzamide: Similar structure but with ethyl groups instead of prop-2-en-1-yl groups.

Uniqueness

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide is unique due to the presence of prop-2-en-1-yl groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound for use in various chemical and biological applications.

Properties

IUPAC Name

2,4-dinitro-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-3-7-14(8-4-2)13(17)11-6-5-10(15(18)19)9-12(11)16(20)21/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPFKHVRDBCLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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